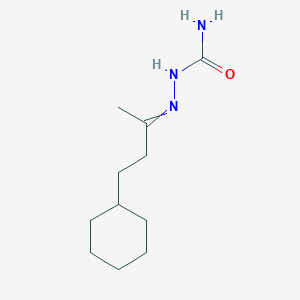
2-Amino-5,6,7,8-tetrahydro-5-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone dimethyl deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,6,7,8-tetrahydro-5-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone dimethyl deriv. is a complex organic compound belonging to the class of pteridines. Pteridines are heterocyclic compounds that play significant roles in biological systems, often involved in enzymatic reactions and as cofactors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8-tetrahydro-5-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone dimethyl deriv. typically involves multi-step organic reactions. The starting materials often include pteridine derivatives and various reagents to introduce the amino and trihydroxypropyl groups. Common reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like ethanol or methanol.
Temperature: Controlled heating to optimize reaction rates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pteridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, pteridine derivatives are often studied for their roles in enzymatic reactions and as cofactors in metabolic pathways.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-5-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone dimethyl deriv. involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-hydroxy-6,7,8-trimethylpteridine
- 2-Amino-4,6,7,8-tetrahydropteridine
Uniqueness
Compared to similar compounds, 2-Amino-5,6,7,8-tetrahydro-5-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone dimethyl deriv. has unique structural features, such as the trihydroxypropyl group, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
38886-81-6 |
|---|---|
Formule moléculaire |
C11H19N5O4 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
2-amino-1,6-dimethyl-5-(1,2,3-trihydroxypropyl)-7,8-dihydro-6H-pteridin-4-one |
InChI |
InChI=1S/C11H19N5O4/c1-5-3-13-8-7(9(19)14-11(12)15(8)2)16(5)10(20)6(18)4-17/h5-6,10,13,17-18,20H,3-4H2,1-2H3,(H2,12,14,19) |
Clé InChI |
AJJOJTNVMUJPBH-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=C(N1C(C(CO)O)O)C(=O)N=C(N2C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)
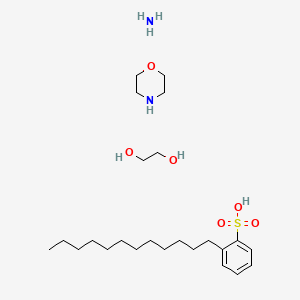
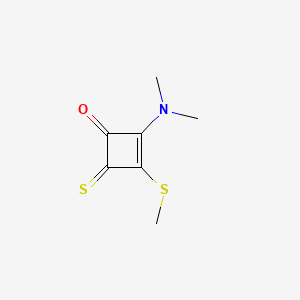



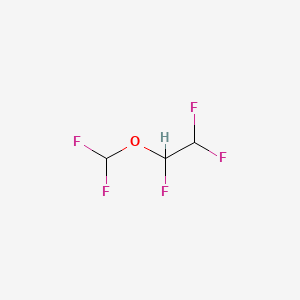

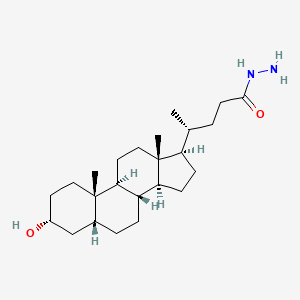
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)

